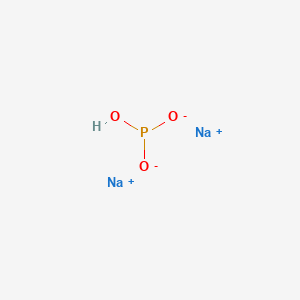
Sodium phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phosphite, also known as this compound, is an inorganic compound with the chemical formula NaH₂PO₃. It is a white, crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the water:
H3PO3+NaOH→NaH2PO3+H2O
Industrial Production Methods: In industrial settings, sodium hydrogen phosphite is produced by reacting phosphorous acid with sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). The reaction is carried out in a controlled environment to ensure the purity of the product:
H3PO3+Na2CO3→2NaH2PO3+CO2+H2O
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sodium phosphate (Na₃PO₄).
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: this compound can participate in substitution reactions with halides to form phosphonate esters.
Common Reagents and Conditions:
Oxidizing Agents: this compound reacts with oxidizing agents such as hydrogen peroxide (H₂O₂) to form sodium phosphate.
Reducing Agents: It can reduce metal ions in solution, such as silver nitrate (AgNO₃), to metallic silver.
Substitution Reactions: These reactions typically require the presence of a halide source and an appropriate solvent.
Major Products Formed:
Oxidation: Sodium phosphate (Na₃PO₄)
Reduction: Metallic silver (Ag) when reacting with silver nitrate
Substitution: Phosphonate esters
Scientific Research Applications
Sodium phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic and inorganic synthesis reactions.
Biology: this compound is used in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Industry: this compound is used in water treatment processes, as a corrosion inhibitor, and in the production of flame retardants.
Mechanism of Action
The mechanism by which sodium hydrogen phosphite exerts its effects is primarily through its ability to donate electrons in redox reactions. This property makes it an effective reducing agent. In biological systems, it can interact with various enzymes and proteins, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
- Sodium dihydrogen phosphate (NaH₂PO₄)
- Disodium hydrogen phosphate (Na₂HPO₄)
- Trisodium phosphate (Na₃PO₄)
Comparison:
- Sodium dihydrogen phosphate (NaH₂PO₄): This compound is more acidic compared to sodium hydrogen phosphite and is commonly used as a pH regulator.
- Disodium hydrogen phosphate (Na₂HPO₄): It is less acidic and is often used in buffer solutions and as a food additive.
- Trisodium phosphate (Na₃PO₄): This compound is highly alkaline and is used as a cleaning agent and in water treatment.
Uniqueness: Sodium phosphite is unique due to its strong reducing properties and its ability to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
HNa2O3P |
|---|---|
Molecular Weight |
125.959 g/mol |
IUPAC Name |
disodium;hydrogen phosphite |
InChI |
InChI=1S/2Na.HO3P/c;;1-4(2)3/h;;1H/q2*+1;-2 |
InChI Key |
ZRRLFMPOAYZELW-UHFFFAOYSA-N |
Canonical SMILES |
OP([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















